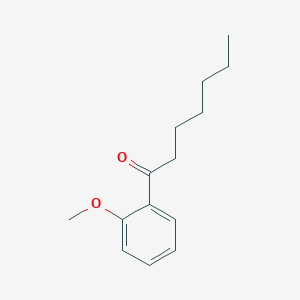

1-(2-Methoxyphenyl)heptan-1-one

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-10-13(15)12-9-7-8-11-14(12)16-2/h7-9,11H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSSOWRBVKUNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The iridium-catalyzed α-alkylation of ketones represents a modern approach to constructing carbon–carbon bonds. In the synthesis of 1-(2-Methoxyphenyl)heptan-1-one (3bb), this method employs [IrCp*Cl₂]₂ as a catalyst, leveraging its ability to facilitate dehydrogenative coupling between 1-(3,4,5-trimethoxyphenyl)ethan-1-one and n-butyl alcohol. The reaction proceeds via a sequence of ketone dehydrogenation, alcohol activation, and re-alkylation, with NaOH serving as a base to neutralize generated acids.

Key reaction parameters include a temperature of 110°C, a 17-hour reaction time, and toluene as the solvent. The use of molecular sieves or inert atmospheres is notably absent, suggesting robustness under aerobic conditions. The final product is isolated as a light brown oil in 65% yield, with no reported epimerization or side products.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals:

-

A doublet of doublets at δ 7.63 ppm (J = 7.6, 1.6 Hz) corresponding to the aromatic proton ortho to the methoxy group.

-

A triplet at δ 2.95 ppm (J = 7.2 Hz) for the methylene group adjacent to the carbonyl.

-

A singlet at δ 3.89 ppm for the methoxy (–OCH₃) protons.

The ¹³C NMR spectrum further corroborates the structure, with a carbonyl carbon resonance at δ 203.4 ppm and aromatic carbons between δ 111.4–158.3 ppm.

Base-Mediated Nucleophilic Substitution

Practical Considerations

This method offers advantages in cost-effectiveness and scalability, as it avoids transition-metal catalysts. However, the steric bulk of the heptanoyl group may reduce reactivity compared to acetyl derivatives, necessitating extended reaction times or elevated temperatures. Purification typically involves recrystallization from ethanol or ethyl acetate, yielding crystalline products suitable for further functionalization.

Comparative Analysis of Synthetic Methods

The iridium-catalyzed method provides a direct route with moderate yields but faces limitations due to catalyst expense. In contrast, the base-mediated approach, while theoretically scalable, requires optimization for longer aliphatic chains.

Advanced Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Biological Activity

1-(2-Methoxyphenyl)heptan-1-one is an organic compound classified as a ketone, with the molecular formula C14H20O2. This compound features a heptanone backbone and a methoxyphenyl group, which contributes to its diverse biological activities. Understanding the biological activity of this compound involves exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, with one common approach being the Friedel-Crafts acylation of 2-methoxybenzene (anisole) with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Synthetic Route Summary

| Step | Description |

|---|---|

| 1 | Acylation of anisole with heptanoyl chloride |

| 2 | Use of aluminum chloride as a catalyst |

| 3 | Conducting the reaction under anhydrous conditions |

Pharmacological Properties

Research into the pharmacological properties of this compound has indicated potential antidepressant-like effects . In studies involving similar compounds, derivatives that include methoxyphenyl groups have shown significant activity at serotonin receptors, particularly the 5-HT receptor, which is crucial in mood regulation .

Case Study: Antidepressant-Like Activity

In a study evaluating the antidepressant-like properties of related compounds, it was found that specific derivatives exhibited significant reductions in immobility during forced swim tests (FST), suggesting enhanced mood and reduced depressive behaviors. For instance:

- Dosage : Various doses ranging from 1.25 to 10 mg/kg were tested.

- Results : A notable reduction in immobility was observed, with the highest dosage resulting in a 47.2% decrease in immobility time compared to control groups .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The activation of these pathways suggests potential applications in treating mood disorders.

Chemical Reactions and Stability

This compound is stable under normal conditions but can undergo oxidation reactions due to its ketone functional group. Strong oxidizing agents can convert it into carboxylic acids, indicating its reactivity profile.

Reaction Pathway Overview

| Reaction Type | Product |

|---|---|

| Oxidation | Carboxylic acids |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)heptan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where 2-methoxyphenyl derivatives react with heptanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimizing stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) and temperature (0–5°C for 12 hours) minimizes side reactions like over-acylation . Post-synthesis purification via column chromatography (hexane/ethyl acetate, 8:2) improves purity (>95%). Challenges include managing the electron-donating methoxy group’s directing effects, which may require iterative solvent screening (e.g., dichloromethane vs. nitrobenzene) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : ¹H NMR shows characteristic signals for the methoxy group (δ 3.8–3.9 ppm, singlet) and the ketone-proximal methylene (δ 2.4–2.6 ppm, triplet). ¹³C NMR confirms the carbonyl carbon at δ 207–210 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 220.1462 (calculated for C₁₄H₂₀O₂) .

- X-ray crystallography : For crystalline derivatives, SHELXL refinement (via SHELX software) resolves bond angles and torsional strain between the methoxyphenyl group and the heptanone chain .

Q. What biological activity screening methods are applicable to this compound?

Preliminary assays include:

- Enzyme inhibition : Testing against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interference .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate potential CNS activity .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How do substituent position variations (e.g., 2- vs. 4-methoxyphenyl) impact physicochemical properties?

Comparative studies show that the 2-methoxy substituent increases steric hindrance, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to the 4-methoxy analog. This positional effect also alters logP values (2-methoxy: ~3.8; 4-methoxy: ~3.5), influencing membrane permeability in pharmacokinetic models . Computational studies (DFT calculations) reveal differences in dipole moments, affecting crystal packing and melting points .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Batch reproducibility checks : HPLC purity validation across multiple synthetic batches .

- Orthogonal assays : Confirm receptor binding results with functional assays (e.g., cAMP modulation for GPCR activity) .

- Meta-analysis : Cross-referencing data with structurally similar compounds (e.g., 1-(4-tert-butylphenyl)heptan-1-one) to identify trends in substituent-driven activity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Molecular docking (AutoDock Vina) predicts interactions between the methoxyphenyl group and hydrophobic binding pockets (e.g., in kinases). QSAR models highlight the importance of the heptanone chain length for target affinity; shortening to hexanone reduces steric complementarity by ~30% in simulated docking scores . MD simulations (AMBER) further assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. What crystallographic challenges arise in resolving the structure of this compound?

The flexible heptanone chain and methoxy group rotation can lead to disordered crystal lattices. Strategies include:

- Cryocrystallography : Data collection at 100 K to minimize thermal motion .

- Twinned data refinement : Using SHELXL’s TWIN and BASF commands to model overlapping lattices .

- Halogenated analogs : Introducing bromine at the phenyl ring improves heavy-atom phasing .

Methodological Resources

- Synthetic Protocols : Refer to General Procedure B in for stepwise acylation guidelines.

- Toxicity Screening : Follow OECD TG 429 guidelines () for skin sensitization assays.

- Data Reprodubility : Use CAS Common Chemistry () for cross-validating physicochemical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.